molecular formula C12H14N2O2S2 B5183796 methyl 6-methyl-4-(3-methyl-2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 6-methyl-4-(3-methyl-2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5183796
M. Wt: 282.4 g/mol
InChI Key: HVVKGBOHJKUMBP-UHFFFAOYSA-N
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Description

The study of pyrimidine derivatives, including thieno[2,3-d]pyrimidines, is of significant interest due to their wide range of biological activities and applications in medicinal chemistry. These compounds are synthesized and analyzed to understand their chemical and physical properties, contributing to the development of potential therapeutic agents.

Synthesis Analysis

Synthesis methods for pyrimidine derivatives often involve multicomponent reactions such as the Biginelli reaction, modified to include thiourea and various aldehydes or ketones. Microwave irradiation and solvent-free conditions have been used to promote these reactions, achieving high yields and good purity (Pan, Zhang, & Liu, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. Density functional theory (DFT) calculations are also employed to predict vibrational frequencies, molecular geometry, and NMR chemical shifts, aligning closely with experimental data (Pekparlak et al., 2018).

properties

IUPAC Name

methyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-6-4-5-18-10(6)9-8(11(15)16-3)7(2)13-12(17)14-9/h4-5,9H,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVKGBOHJKUMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC(=S)N2)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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